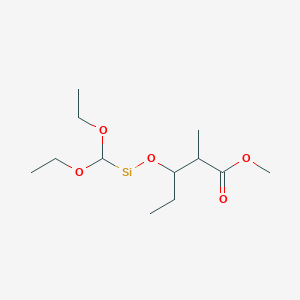
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons This compound is characterized by its four aminophenyl groups attached to a naphthacene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with naphthacene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.
化学反应分析
Types of Reactions
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic substitution reactions, where reagents like halogens or nitro compounds are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The aminophenyl groups facilitate binding to these targets, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
Tetrakis(4-aminophenyl)methane: Similar in structure but with a central methane core instead of naphthacene.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains a porphyrin core and is used in different applications such as catalysis and photodynamic therapy.
Uniqueness
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is unique due to its naphthacene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
属性
CAS 编号 |
918164-23-5 |
|---|---|
分子式 |
C42H32N4 |
分子量 |
592.7 g/mol |
IUPAC 名称 |
4-[6,11,12-tris(4-aminophenyl)tetracen-5-yl]aniline |
InChI |
InChI=1S/C42H32N4/c43-29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(44)20-12-26)42-40(28-15-23-32(46)24-16-28)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(45)22-14-27/h1-24H,43-46H2 |
InChI 键 |
NNFZIBZSLFVAIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


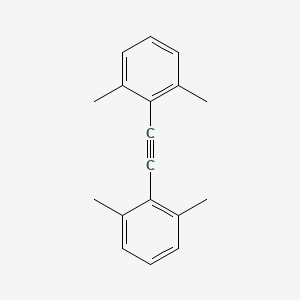
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
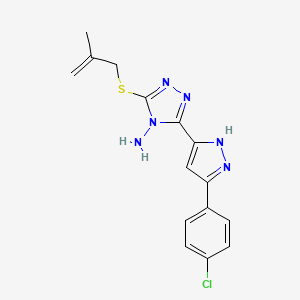
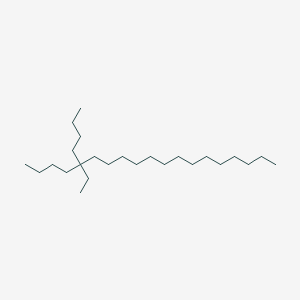
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
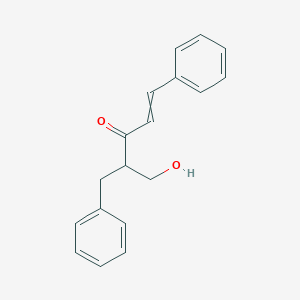
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
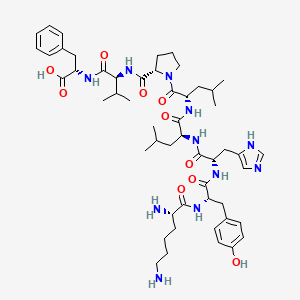
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)

![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
